An In-depth Technical Guide to Homo-PROTAC Cereblon Degrader 1
An In-depth Technical Guide to Homo-PROTAC Cereblon Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homo-PROTAC Cereblon Degrader 1, also known as OUN20985 and compound 15a, is a pivotal research tool in the field of targeted protein degradation.[1][2] This homobifunctional Proteolysis Targeting Chimera (PROTAC) is engineered to induce the specific and efficient degradation of the E3 ubiquitin ligase Cereblon (CRBN).[1][3][4] By hijacking the cell's own ubiquitin-proteasome system, this molecule facilitates the self-destruction of CRBN, offering a unique approach to study the functions of this crucial E3 ligase and to counteract the effects of immunomodulatory drugs (IMiDs) that rely on CRBN for their activity.[3][4] This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and key quantitative data, serving as a technical resource for professionals in drug discovery and chemical biology.
Core Concept and Mechanism of Action
Homo-PROTACs represent a distinct class of PROTACs composed of two identical ligands joined by a chemical linker.[][6] In the case of Homo-PROTAC Cereblon Degrader 1, these ligands are based on pomalidomide, a known binder of Cereblon.[3][7] This design allows the molecule to simultaneously engage two separate CRBN proteins, inducing their dimerization.[8]
This induced proximity triggers a cascade of intracellular events:
-
Ternary Complex Formation: The Homo-PROTAC facilitates the formation of a ternary complex, bringing two CRBN molecules into close proximity.[6][9]
-
Self-Ubiquitination: This dimerization event positions the CRBN E3 ligase machinery to catalyze the ubiquitination of the adjacent CRBN molecule.[3][4]
-
Proteasomal Degradation: The polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome, leading to a significant reduction in cellular CRBN levels.[7][10]
A key feature of Homo-PROTAC Cereblon Degrader 1 is its high selectivity for CRBN degradation with minimal impact on the degradation of CRBN's native neosubstrates, such as IKZF1 and IKZF3.[1][2][3][7][11][12] This specificity makes it a valuable tool for dissecting the direct roles of CRBN.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Homo-PROTAC Cereblon Degrader 1.
Quantitative Data Summary
The following table summarizes the reported quantitative data for Homo-PROTAC Cereblon Degrader 1 (OUN20985/compound 15a) from various cell-based assays.
| Parameter | Cell Line(s) | Concentration Range | Time Point(s) | Observed Effect | Reference(s) |
| CRBN Degradation | MM1S | 0.1 - 1 µM | 0 - 72 h | Dose- and time-dependent inhibition of Cereblon expression, with recovery observed after 24 hours. | [12] |
| U266, OPM-2, RPMI-8226 | 0 - 1 µM | 16 h | Inhibition of Cereblon expression. | [12] | |
| HEK293T | 0 - 1 µM | 16 h | Inhibition of Cereblon expression. | [12] | |
| K562, OCI-AML5 | 0 - 1 µM | 16 h | Inhibition of Cereblon expression. | [12] | |
| Cell Viability | LP-1, KMS-27, RPMI 8226 | 0 - 10 µM | 4 days | Slight inhibition of cell viability. | [12] |
| Various multiple myeloma cell lines | Not specified | Not specified | No effect on cell viability and proliferation. | [3][4] | |
| Effect on Neosubstrates | Not specified | Not specified | Not specified | Minimal effects on IKZF1 and IKZF3 degradation. | [1][2][3][4][7][11][12] |
Experimental Protocols
Cell Culture and Treatment
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Cell Lines: A variety of cell lines have been utilized to study Homo-PROTAC Cereblon Degrader 1, including multiple myeloma (MM1S, U266, OPM-2, RPMI-8226, LP-1, KMS-27), embryonic kidney (HEK293T), and acute myeloid leukemia (K562, OCI-AML5) cell lines.[12][13]
-
Culture Conditions: Cells are typically maintained in standard culture media such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Compound Preparation: Homo-PROTAC Cereblon Degrader 1 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[1][2][13] Working concentrations are prepared by diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in experiments should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced effects.[13]
-
Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of the Homo-PROTAC for specified durations (e.g., 0-72 hours).[12]
Western Blotting for Protein Degradation
This is a standard method to assess the levels of CRBN and other proteins of interest.
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CRBN, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Immunoprecipitation for Ubiquitination
This protocol is used to confirm the ubiquitination of CRBN.[1]
-
Cell Transfection and Treatment: HEK293T cells can be transfected with a plasmid expressing tagged CRBN (e.g., FLAG-CRBN).[1] After a suitable incubation period (e.g., 48 hours), the cells are treated with the Homo-PROTAC or DMSO control.[1]
-
Cell Lysis: Cells are lysed under denaturing conditions (e.g., with 2% SDS-containing buffer) and boiled to inactivate deubiquitinating enzymes.[1] The lysate is then diluted with a non-denaturing buffer containing protease and deubiquitinase inhibitors.[1]
-
Immunoprecipitation: The tagged CRBN is immunoprecipitated using an antibody against the tag (e.g., anti-FLAG M2 affinity gel).[1]
-
Elution: The immunoprecipitated proteins are eluted from the beads.[1]
-
Western Blot Analysis: The eluates are analyzed by Western blotting using antibodies against the tag (to detect total immunoprecipitated CRBN) and ubiquitin (e.g., FK2 antibody) to detect ubiquitinated CRBN.[1]
Cell Viability Assay
The MTT assay is a common method to assess the effect of the degrader on cell proliferation and viability.[13][14]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of the Homo-PROTAC for a specified period (e.g., 4 days).[12]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating Homo-PROTAC Cereblon Degrader 1.
Conclusion
Homo-PROTAC Cereblon Degrader 1 is a powerful and selective chemical probe for inducing the degradation of Cereblon. Its well-characterized mechanism of action and the availability of established experimental protocols make it an invaluable tool for researchers investigating the ubiquitin-proteasome system, the biological functions of CRBN, and the development of novel therapeutics based on targeted protein degradation. This guide provides the foundational knowledge required for the effective utilization of this important research compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. probechem.com [probechem.com]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Homo-PROTAC cereblon degrader 1 | PROTACs 1 | CAS 2244520-98-5 | Buy Homo-PROTAC cereblon degrader 1 from Supplier 美国InvivoChem [invivochem.cn]
- 9. tandfonline.com [tandfonline.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of MORF4L1 as an endogenous substrate of CRBN and its potential role as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
